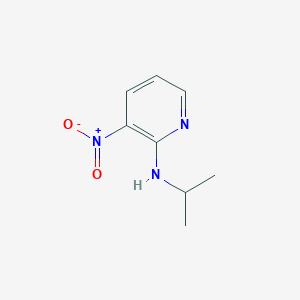

N-isopropyl-3-nitropyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-nitro-N-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-6(2)10-8-7(11(12)13)4-3-5-9-8/h3-6H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFYOMWPOMVFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616272 | |

| Record name | 3-Nitro-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26820-67-7 | |

| Record name | N-(1-Methylethyl)-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26820-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-isopropyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the prevalent synthesis pathway for N-isopropyl-3-nitropyridin-2-amine, a valuable compound in medicinal chemistry and drug development. The synthesis primarily proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This document provides a comprehensive overview of the synthetic route, including the necessary reagents, and outlines a detailed experimental protocol based on established chemical principles for similar reactions.

Core Synthesis Pathway

The principal and most direct method for the synthesis of this compound involves the reaction of 2-chloro-3-nitropyridine with isopropylamine. In this reaction, the electron-withdrawing nitro group at the 3-position activates the pyridine ring, making the carbon at the 2-position susceptible to nucleophilic attack by the amine. The chlorine atom at the 2-position serves as a good leaving group, facilitating the substitution.

The general reaction is as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

| Property | 2-chloro-3-nitropyridine (Starting Material) | This compound (Product)[1] |

| Molecular Formula | C₅H₃ClN₂O₂ | C₈H₁₁N₃O₂ |

| Molecular Weight | 158.54 g/mol | 181.19 g/mol |

| Appearance | Yellow crystalline solid | Not explicitly reported, likely a solid |

| CAS Number | 5470-18-8 | 26820-67-7 |

Experimental Protocol

Materials and Reagents:

-

2-chloro-3-nitropyridine

-

Isopropylamine

-

Anhydrous solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide (DMF))

-

Base (e.g., triethylamine, potassium carbonate)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in a suitable anhydrous solvent (e.g., ethanol or acetonitrile, approximately 10-20 mL per gram of the starting material).

-

Addition of Reagents: To the stirred solution, add a base such as triethylamine (1.2 equivalents) to scavenge the HCl byproduct. Subsequently, add isopropylamine (1.5 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

The following table summarizes the expected and reported data for the product.

| Data Type | Information |

| Molecular Formula | C₈H₁₁N₃O₂[1] |

| Molecular Weight | 181.19 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | Isopropyl-(3-nitro-pyridin-2-yl)-amine, 2-isopropylamino-3-nitropyridine[4] |

| Predicted ¹H NMR | Signals corresponding to the isopropyl group (a septet and a doublet) and aromatic protons on the pyridine ring are expected. |

| Predicted ¹³C NMR | Signals for the isopropyl carbons and the five distinct carbons of the pyridine ring are expected.[1] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.[1] |

| Expected Yield | Based on similar reactions, yields in the range of 70-95% can be anticipated. |

Visualizations

To aid in the understanding of the synthesis and experimental workflow, the following diagrams are provided.

References

In-Depth Technical Guide: Physicochemical Properties of N-isopropyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopropyl-3-nitropyridin-2-amine is a substituted aminopyridine derivative with potential applications in medicinal chemistry and agrochemical research. The presence of the nitro group, a strong electron-withdrawing functionality, and the lipophilic isopropyl group attached to the amino moiety, suggests that this molecule may exhibit interesting biological activities. This technical guide provides a summary of the available physicochemical data for this compound, detailed experimental protocols for its characterization, and an exploration of its potential biological relevance based on related compounds.

Physicochemical Properties

Currently, experimentally determined physicochemical data for this compound is limited in publicly available literature. However, computational models provide valuable estimates for several key parameters.

Computed Data Summary

The following table summarizes the computed physicochemical properties for this compound, primarily sourced from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₂ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 181.085127 g/mol | PubChem[1] |

| Topological Polar Surface Area | 79.7 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| CAS Number | 26820-67-7 | PubChem[1] |

Experimental Protocols for Physicochemical Characterization

To supplement the computed data, the following section outlines detailed, standardized experimental protocols for determining the key physicochemical properties of this compound. These methodologies are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Synthesis Workflow

The synthesis of N-substituted-3-nitropyridin-2-amines can be achieved through nucleophilic aromatic substitution. A general workflow is depicted below.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is finely powdered and completely dry.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).

-

The melting point is reported as the range T1-T2.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or other suitable heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it into the test tube.

-

Attach the test tube to the thermometer and immerse the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

Observe a steady stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Water Solubility (OECD Guideline 105)

Principle: This method determines the saturation concentration of a substance in water at a given temperature. The flask method is suitable for substances with a solubility of > 10⁻² g/L.

Apparatus:

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge (if necessary)

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Equilibrate the flask in a constant temperature bath (e.g., 20 °C or 25 °C) and agitate for a sufficient time to reach equilibrium (preliminary tests may be needed to determine this).

-

After equilibration, allow the undissolved material to settle.

-

Separate the aqueous phase from the solid phase, for example, by centrifugation.

-

Analyze the concentration of the dissolved substance in the aqueous phase using a validated analytical method.

n-Octanol/Water Partition Coefficient (LogP) (OECD Guideline 107, Shake Flask Method)

Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system consisting of n-octanol and water. LogP is a measure of a substance's lipophilicity.

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical method for quantification in both phases (e.g., HPLC, GC)

Procedure:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a stock solution of this compound in n-octanol.

-

Add a known volume of the n-octanol stock solution and a known volume of the water to a separatory funnel.

-

Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the substance in both the n-octanol and water phases using a suitable analytical method.

-

Calculate the partition coefficient as P = [Concentration in n-octanol] / [Concentration in water].

-

The LogP is the base-10 logarithm of P.

Acid Dissociation Constant (pKa)

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It indicates the strength of an acid. For a basic compound like an amine, the pKa of its conjugate acid is determined.

Apparatus:

-

pH meter with a calibrated electrode

-

Temperature-controlled vessel

-

Burette

-

Standardized acidic and basic solutions

Procedure (Potentiometric Titration):

-

Dissolve a known amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titrate the solution with a standardized strong acid (e.g., HCl).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the midpoint of the titration curve, where half of the amine has been protonated.

Potential Biological Activity and Signaling Pathways

While there is no specific data on the biological activity of this compound, the broader class of 2-amino-3-nitropyridine derivatives has shown promise in several areas.

Antibacterial Activity

Derivatives of 2-amino-3-nitropyridine have been investigated for their antibacterial properties.[2] The presence of the nitro group can be crucial for antimicrobial efficacy. A hypothetical workflow for screening the antibacterial activity of this compound is presented below.

Herbicidal Activity

The parent compound, 2-amino-3-nitropyridine, has been noted for its herbicidal and plant growth-promoting activities.[3] This suggests that this compound could also be explored for similar applications in agriculture.

Hypothetical Signaling Pathway Involvement

Given the potential antibacterial activity, a common mechanism of action for novel antibacterial agents is the inhibition of essential bacterial enzymes. The following diagram illustrates a generic signaling pathway where an inhibitor blocks an enzyme crucial for bacterial survival.

Conclusion

This compound is a compound of interest for which comprehensive experimental physicochemical data is yet to be established. The provided computational data serves as a useful starting point for researchers. The detailed experimental protocols outlined in this guide offer a clear path for the thorough characterization of this molecule. Furthermore, the reported biological activities of related 2-amino-3-nitropyridine derivatives suggest that this compound warrants further investigation as a potential antibacterial or herbicidal agent. Future studies should focus on the experimental determination of its physicochemical properties and a systematic evaluation of its biological activity to fully elucidate its potential in drug development and agrochemical applications.

References

An In-depth Technical Guide to N-isopropyl-3-nitropyridin-2-amine (CAS: 26820-67-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-isopropyl-3-nitropyridin-2-amine, with the Chemical Abstracts Service (CAS) number 26820-67-7, is a substituted aminopyridine derivative. This document provides a comprehensive technical overview of its chemical and physical properties, a plausible synthetic route, and its potential applications based on the known activities of structurally related compounds. While specific biological data for this compound is not extensively available in public literature, its structural similarity to other biologically active 2-amino-3-nitropyridine derivatives suggests its potential as an intermediate in the synthesis of novel therapeutic agents and other industrially relevant chemicals. This guide consolidates available data and presents it in a structured format to aid researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a small molecule with the molecular formula C₈H₁₁N₃O₂.[1] Its chemical structure consists of a pyridine ring substituted with a nitro group at the 3-position and an isopropylamino group at the 2-position. The presence of these functional groups is expected to influence its chemical reactivity and biological activity. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 26820-67-7 | [1] |

| Molecular Formula | C₈H₁₁N₃O₂ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| IUPAC Name | 3-nitro-N-(propan-2-yl)pyridin-2-amine | [1] |

| Synonyms | Isopropyl-(3-nitro-pyridin-2-yl)-amine, 2-isopropylamino-3-nitropyridine | |

| XLogP3 | 2.3 | [1] |

| Polar Surface Area | 70.7 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis

A likely and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of 2-chloro-3-nitropyridine with isopropylamine. The electron-withdrawing nitro group at the 3-position activates the chlorine atom at the 2-position for nucleophilic attack.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the reaction of 2-chloro-3-nitropyridine with primary amines.

Materials:

-

2-chloro-3-nitropyridine

-

Isopropylamine

-

Anhydrous solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))

-

Base (e.g., triethylamine or potassium carbonate, if necessary)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in the chosen anhydrous solvent.

-

Add isopropylamine (1.1-1.5 equivalents) to the solution. If a base is used, it can be added at this stage.

-

The reaction mixture is stirred at room temperature or heated to reflux, depending on the solvent and the reactivity of the amine. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water or a mild aqueous base.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate or magnesium sulfate.

-

The drying agent is filtered off, and the solvent is evaporated to yield the crude product.

-

The crude this compound can be purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (multiplets). - A methine proton from the isopropyl group (septet). - Two methyl groups of the isopropyl moiety (doublet). - A broad singlet for the N-H proton. |

| ¹³C NMR | - Aromatic carbons of the pyridine ring. - A methine carbon of the isopropyl group. - Two equivalent methyl carbons of the isopropyl group. |

| IR | - N-H stretching vibration (around 3300-3500 cm⁻¹). - C-H stretching vibrations from the isopropyl group and aromatic ring. - Asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹). - C=C and C=N stretching of the pyridine ring. |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (181.19 g/mol ). - Fragmentation patterns characteristic of the loss of the isopropyl group, nitro group, and other fragments. |

Potential Applications and Biological Activity

The biological activity of this compound has not been explicitly reported. However, the 2-amino-3-nitropyridine scaffold is a key intermediate in the synthesis of various biologically active molecules.

Pharmaceutical Applications

Derivatives of 2-amino-3-nitropyridine have been investigated for a range of therapeutic applications, including:

-

Antitumor Agents

-

Antiviral Agents (including anti-HIV)

-

Anti-inflammatory Agents

-

Antibacterial and Antifungal Agents

The introduction of the N-isopropyl group may modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold, potentially leading to new drug candidates.

Agrochemical Applications

The 2-amino-3-nitropyridine core is also found in compounds with agrochemical applications, such as:

-

Herbicides

-

Fungicides

-

Insecticides

Further derivatization of this compound could yield novel and effective crop protection agents.

Other Industrial Applications

Substituted nitropyridines are also used in the synthesis of:

-

Azo Dyes

-

Materials for nonlinear optics

Logical Relationship of Potential Applications

The following diagram illustrates the potential applications of this compound based on its role as a chemical intermediate.

Caption: Potential applications of this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential for use in drug discovery, agrochemical development, and materials science. While detailed experimental and biological data for this specific compound are sparse, this technical guide provides a solid foundation for researchers by summarizing its known properties, outlining a reliable synthetic approach, and highlighting its potential applications based on the broader class of 2-amino-3-nitropyridine derivatives. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

Spectroscopic and Synthetic Profile of N-isopropyl-3-nitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound N-isopropyl-3-nitropyridin-2-amine. The information is curated to support research and development activities where this molecule is of interest. All presented data is based on publicly available information and is intended for laboratory use only.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a detailed fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (3 positions) | 6.5 - 8.5 | Multiplets |

| Isopropyl-CH | 3.5 - 4.5 | Multiplet |

| Isopropyl-CH₃ (2) | 1.2 - 1.4 | Doublet |

| Amine-NH | Broad singlet |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridine-C (5 carbons) | 110 - 160 |

| Isopropyl-CH | 45 - 55 |

| Isopropyl-CH₃ (2) | 20 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3350 | N-H Stretch | Secondary amine |

| ~1580 & ~1350 | N-O Stretch | Nitro group (asymmetric & symmetric) |

| ~1600 | C=C & C=N Stretch | Aromatic pyridine ring |

| ~1250 | C-N Stretch | Aryl-amine |

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| Predicted [M]+ | 181 |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is outlined below. This procedure is based on established methods for the synthesis of similar aminopyridine derivatives.

Synthesis of this compound

Reaction: The synthesis involves the nucleophilic substitution of a chlorine atom from 2-chloro-3-nitropyridine with isopropylamine.

Materials:

-

2-chloro-3-nitropyridine

-

Isopropylamine

-

Anhydrous solvent (e.g., ethanol, acetonitrile, or DMF)

-

Base (e.g., potassium carbonate or triethylamine)

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3-nitropyridine in an anhydrous solvent.

-

Add an excess of isopropylamine to the solution.

-

Add a suitable base to scavenge the HCl generated during the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a neat solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

-

Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

The sample is introduced into the GC, which separates it from any impurities before it enters the mass spectrometer.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-isopropyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-isopropyl-3-nitropyridin-2-amine. Due to the limited availability of public experimental spectral data for this specific compound, this guide utilizes predicted values from validated computational models to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The information presented herein is intended to aid in the structural elucidation and characterization of this compound and related compounds.

Chemical Structure and Atom Numbering

This compound (C₈H₁₁N₃O₂) is a substituted nitropyridine derivative. The numbering of the atoms for the purpose of NMR spectral assignment is as follows:

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |

| H-4 | 8.35 | dd | J = 4.5, 1.5 | 1H |

| H-5 | 6.70 | dd | J = 8.5, 4.5 | 1H |

| H-6 | 8.20 | dd | J = 8.5, 1.5 | 1H |

| CH (isopropyl) | 4.60 | septet | J = 6.8 | 1H |

| NH | 8.50 | d | J = 8.0 | 1H |

| CH₃ (isopropyl) | 1.35 | d | J = 6.8 | 6H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below. Chemical shifts (δ) are in ppm relative to TMS.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 155.0 |

| C-3 | 135.0 |

| C-4 | 148.0 |

| C-5 | 115.0 |

| C-6 | 130.0 |

| CH (isopropyl) | 45.0 |

| CH₃ (isopropyl) | 22.0 |

Experimental Protocols

While specific experimental data for this compound is not publicly available, the following provides a general yet detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for similar organic molecules.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube. CDCl₃ is a common choice for neutral organic molecules.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Homogenization: Securely cap the NMR tube and gently invert it several times to ensure the formation of a homogeneous solution.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, which compensates for any drift. Subsequently, perform magnetic field shimming to optimize the field homogeneity and improve spectral resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is generally appropriate.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is often necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak.

Visualization of NMR Correlations

The following diagram illustrates the predicted ¹H and ¹³C NMR assignments and the key J-coupling (spin-spin splitting) relationships within the this compound molecule.

Caption: Predicted ¹H and ¹³C NMR assignments and key couplings.

An In-depth Technical Guide to the Mass Spectrometry Analysis of N-isopropyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of N-isopropyl-3-nitropyridin-2-amine, a compound of interest in pharmaceutical research and development. The document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data presentation to facilitate the characterization and analysis of this molecule.

Introduction

This compound (C₈H₁₁N₃O₂) is a substituted nitropyridine derivative.[1] Accurate mass determination and structural elucidation are critical for its identification, purity assessment, and metabolism studies. Mass spectrometry is a powerful analytical technique for this purpose, providing detailed information on the molecular weight and fragmentation of the compound. This guide is based on established principles of mass spectrometry as applied to aromatic amines and nitro compounds.

Molecular Profile:

| Property | Value |

| Molecular Formula | C₈H₁₁N₃O₂[1] |

| Molecular Weight | 181.19 g/mol [1] |

| IUPAC Name | This compound |

| CAS Number | 26820-67-7[1] |

Experimental Protocols

A detailed methodology for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is presented below. This protocol is designed to ensure reproducible and accurate results.

2.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solutions: Serially dilute the stock solution with methanol to prepare working solutions in the concentration range of 1-100 µg/mL.

-

Quality Control Samples: Prepare low, medium, and high concentration quality control samples to be run alongside the test samples to ensure instrument performance and data quality.

2.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300

-

Scan Speed: 1562 amu/s

2.3. Data Acquisition and Processing

Data will be acquired and processed using the instrument's accompanying software (e.g., Agilent MassHunter). The total ion chromatogram (TIC) will be used to identify the peak corresponding to this compound, and the mass spectrum of this peak will be extracted for analysis.

Caption: Experimental workflow for GC-MS analysis.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is predicted to exhibit a molecular ion peak and several characteristic fragment ions. The presence of a nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule in mass spectrometry.[2][3]

3.1. Predicted Fragmentation Data

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z | Proposed Fragment Structure | Relative Abundance (%) |

| 181 | [M]⁺ | 40 |

| 166 | [M - CH₃]⁺ | 100 (Base Peak) |

| 135 | [M - NO₂]⁺ | 30 |

| 121 | [C₇H₉N₂]⁺ | 55 |

| 93 | [C₅H₅N₂]⁺ | 25 |

| 43 | [C₃H₇]⁺ | 65 |

3.2. Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the loss of alkyl and nitro groups.

-

Molecular Ion (m/z 181): The parent molecule loses an electron to form the molecular ion [C₈H₁₁N₃O₂]⁺.

-

Alpha-Cleavage (m/z 166): The most favorable fragmentation for aliphatic amines is typically α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[2][4][5] In this case, the loss of a methyl radical (•CH₃) from the isopropyl group leads to the formation of a stable, resonance-stabilized cation at m/z 166. This is predicted to be the base peak.

-

Loss of Nitro Group (m/z 135): A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (•NO₂), resulting in an ion at m/z 135.

-

Further Fragmentation (m/z 121, 93, 43): Subsequent fragmentation events can lead to the formation of smaller ions. The ion at m/z 121 could arise from the loss of an ethyl group from the m/z 166 fragment. The ion at m/z 93 may be formed by the loss of HCN from the pyridine ring. The isopropyl cation [C₃H₇]⁺ at m/z 43 is also a likely and stable fragment.

Caption: Predicted fragmentation pathway of this compound.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The detailed experimental protocol, predicted fragmentation data, and visualized pathways offer valuable insights for researchers and scientists involved in the characterization of this and similar compounds. The presented information should enable the unambiguous identification and further investigation of this compound in various research and development settings. It is important to note that the fragmentation data presented is predictive and should be confirmed by empirical analysis.

References

An In-depth Technical Guide to the Infrared Spectroscopy of N-isopropyl-3-nitropyridin-2-amine

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of N-isopropyl-3-nitropyridin-2-amine, a molecule of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct spectral data for this specific compound in public databases, this guide is built upon the foundational principles of infrared spectroscopy and extensive data from analogous compounds.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its principal functional groups: a secondary amine, a nitro-aromatic system, and a substituted pyridine ring. The expected vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity | Citation |

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium | [1][2] |

| N-H Bend (Wag) | 910 - 665 | Strong, Broad | [2][3] | |

| Nitro Group (Aromatic) | Asymmetric N-O Stretch | 1550 - 1475 | Strong | [4][5][6] |

| Symmetric N-O Stretch | 1360 - 1290 | Strong | [4][5][6] | |

| Pyridine Ring | C=C and C=N Stretches | ~1617, ~1473 | Medium to Strong | [7] |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong | [2] |

| Isopropyl Group | C-H Stretch (sp³) | 3000 - 2850 | Medium | [8] |

| C-H Bend | 1470 - 1450, 1370 - 1350 | Medium | [8] | |

| Aromatic Ring | C-H Stretch (sp²) | 3100 - 3000 | Weak to Medium | [8] |

Experimental Protocol for Infrared Spectroscopy

To acquire an infrared spectrum of this compound, the following experimental methodology is recommended.

2.1. Sample Preparation (KBr Pellet Method)

-

Materials: this compound (solid), potassium bromide (KBr, IR grade), agate mortar and pestle, pellet press, and IR card.

-

Procedure:

-

Thoroughly dry the KBr to remove any moisture, which can interfere with the spectrum.

-

In the agate mortar, grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of dry KBr. The mixture should be ground to a fine, uniform powder.

-

Transfer the powder to the pellet press die.

-

Apply pressure to the die according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

-

2.2. Instrumentation and Data Acquisition

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is recommended for its high resolution and signal-to-noise ratio.

-

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before running the sample spectrum. This will be automatically subtracted from the sample spectrum by the instrument software.

-

-

Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for analyzing the infrared spectrum to confirm the presence of the key functional groups in this compound.

Caption: Logical workflow for functional group identification in this compound via IR spectroscopy.

This guide provides a comprehensive theoretical framework for the infrared spectroscopic analysis of this compound. The predicted data and experimental protocols offer a solid foundation for researchers to identify and characterize this compound. The provided workflow diagram visually summarizes the key correlations between spectral features and molecular structure.

References

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

IUPAC name and structure of N-isopropyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-isopropyl-3-nitropyridin-2-amine, including its chemical identity, structure, synthesis, and physicochemical properties. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on its chemical characteristics and provides a putative synthesis protocol based on established chemical reactions.

Chemical Identity and Structure

This compound is a substituted nitropyridine derivative. The presence of a nitro group, an aromatic pyridine ring, and a secondary amine functional group makes it a compound of interest in medicinal chemistry and organic synthesis.

IUPAC Name: 3-nitro-N-propan-2-ylpyridin-2-amine[1]

Synonyms: Isopropyl-(3-nitro-pyridin-2-yl)-amine, 2-isopropylamino-3-nitropyridine

Molecular Structure:

Caption: 2D Structure of this compound

Physicochemical and Spectral Data

A summary of the key physicochemical and computed spectral properties for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C8H11N3O2 | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| CAS Number | 26820-67-7 | [1] |

| 13C NMR Spectra | Data available | [1] |

| GC-MS | Data available | [1] |

Synthesis Protocol

A plausible and commonly employed method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNA) reaction. This involves the reaction of 2-chloro-3-nitropyridine with isopropylamine. The electron-withdrawing nitro group at the 3-position activates the chlorine atom at the 2-position for nucleophilic displacement.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-chloro-3-nitropyridine

-

Isopropylamine

-

Anhydrous solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

-

Base (e.g., triethylamine or potassium carbonate)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in an anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add isopropylamine (1.1 to 1.5 equivalents) followed by the addition of a base (1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

As of the date of this guide, there is no specific, publicly available data on the biological activity of this compound. However, the broader class of nitropyridine derivatives has been investigated for a range of biological activities, including as potential antitumor, antiviral, and anti-neurodegenerative agents[2]. The nitro group can be a crucial pharmacophore or a synthetic handle for further chemical modifications.

Given the structural motifs present in this compound, it could be a candidate for screening in various drug discovery programs, particularly those targeting kinases or other enzymes where a substituted pyridine core may be beneficial.

Logical Workflow for Compound Evaluation

For researchers interested in exploring the potential of this compound, a logical experimental workflow is proposed below. This workflow outlines the key steps from synthesis to initial biological characterization.

Caption: Logical workflow for the evaluation of this compound.

This guide serves as a foundational resource for professionals engaged in chemical research and drug development. Further experimental investigation is required to fully elucidate the properties and potential applications of this compound.

References

Solubility of N-isopropyl-3-nitropyridin-2-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopropyl-3-nitropyridin-2-amine is a substituted nitropyridine derivative. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in medicinal chemistry and materials science. The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, reaction kinetics, and processability. This technical guide provides an in-depth overview of the predicted and known solubility characteristics of this compound, outlines a general experimental protocol for its solubility determination, and discusses the key factors governing its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly the polarity and potential for hydrogen bonding, are key determinants of its solubility in different organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₂ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| CAS Number | 26820-67-7 | PubChem[1] |

| Appearance | Predicted to be a solid | - |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

Predicted and Observed Solubility

Lower aliphatic amines are generally soluble in water and organic solvents like alcohol, ether, and benzene.[2][3] The solubility in water decreases as the molecular weight increases due to the larger hydrophobic alkyl portion.[2][3] For instance, the related compound 2-amino-3-nitropyridine is reported to be soluble in water, ethanol, and chloroform.

Table 2 provides a summary of predicted and any available qualitative solubility information for this compound and a structurally related compound.

Table 2: Predicted and Observed Qualitative Solubility

| Solvent | Solvent Polarity | Predicted Solubility of this compound | Observed Solubility of 2-amino-3-nitropyridine |

| Hexane | Non-polar | Low | Likely Low |

| Toluene | Non-polar | Moderate | Likely Moderate |

| Dichloromethane | Polar aprotic | High | Soluble |

| Ethyl Acetate | Polar aprotic | High | Soluble |

| Acetone | Polar aprotic | High | Soluble |

| Isopropanol | Polar protic | Moderate to High | Soluble |

| Ethanol | Polar protic | High | Soluble |

| Methanol | Polar protic | High | Soluble |

| Water | Polar protic | Low to Moderate | Soluble |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent using the widely accepted shake-flask method.[4]

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter.

-

Dilute the aliquot with a known volume of the appropriate solvent.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution based on the dilution factor.

-

Express the solubility in desired units, such as g/L or mol/L.

-

3. Data Reporting:

-

Report the solubility value for each solvent at the specified temperature.

-

Include details of the experimental method, such as equilibration time, temperature, and analytical technique used.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is influenced by several factors, as depicted in the diagram below.

Caption: Key factors influencing the solubility of an organic compound.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The provided experimental protocol offers a standardized approach for researchers to determine its solubility in various organic solvents, which is a critical step in its further development and application. The interplay of solute and solvent properties, along with external factors like temperature, will ultimately dictate the solubility behavior of this compound.

References

molecular weight and formula of N-isopropyl-3-nitropyridin-2-amine

This guide provides essential chemical data for N-isopropyl-3-nitropyridin-2-amine, a compound of interest to researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a substituted pyridine derivative. Its key identifiers and physicochemical properties are summarized below for easy reference.

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₂ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| IUPAC Name | 3-nitro-N-propan-2-ylpyridin-2-amine | PubChem[1] |

| CAS Number | 26820-67-7 | PubChem[1] |

Structural Representation

The logical relationship of the atoms within this compound can be visualized as a directed graph, where nodes represent the constituent elements and edges represent the chemical bonds.

References

The Nitro Group in 3-Nitropyridin-2-amines: A Hub of Reactivity for Drug Discovery and Chemical Synthesis

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-nitropyridin-2-amine scaffold is a privileged structural motif in medicinal chemistry and a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group, combined with the activating effect of the adjacent amino group, imparts a unique reactivity profile to the pyridine ring. This guide provides a comprehensive overview of the reactivity of the nitro group in 3-nitropyridin-2-amines, focusing on its role in key chemical transformations including nucleophilic aromatic substitution, reduction, and metal-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the practical application of this valuable chemical entity.

Core Reactivity Principles

The reactivity of the pyridine ring in 3-nitropyridin-2-amines is governed by the interplay of the electronic effects of the amino and nitro substituents. The nitro group is a strong electron-withdrawing group, both by induction and resonance, which deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). Conversely, the amino group is a strong electron-donating group by resonance, which activates the ring, particularly at the ortho and para positions.

In 3-nitropyridin-2-amines, the C4 and C6 positions are activated towards nucleophilic attack due to the combined electron-withdrawing effects of the nitro group and the pyridine nitrogen. The nitro group itself can also act as a leaving group in SNAr reactions under certain conditions. Furthermore, the nitro group can be readily reduced to an amino group, providing a pathway to vicinal diamines, which are valuable precursors for the synthesis of various heterocyclic systems.

Key Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in 3-nitropyridin-2-amines makes it susceptible to nucleophilic attack. While the displacement of a halide is a common SNAr reaction, the nitro group itself can be displaced by strong nucleophiles.

Table 1: Nucleophilic Aromatic Substitution on Nitropyridine Derivatives

| Entry | Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 1 | 2-Chloro-3-nitropyridine | Piperazine | K₂CO₃, MeCN, reflux | 2-(Piperazin-1-yl)-3-nitropyridine | High | [1] |

| 2 | 2-Methyl-3-nitro-5-bromopyridine | Thiophenol | K₂CO₃, DMF, heat | 2-Methyl-5-bromo-3-(phenylthio)pyridine | N/A | [2] |

| 3 | 3-Nitro-5-chloropyridine | Sodium methoxide | Methanol, reflux | 3-Methoxy-5-nitropyridine | Good | [2] |

| 4 | 2,6-Dichloro-3-nitropyridine | Aminoethylamine | N/A | 6-Chloro-N-(2-aminoethyl)-3-nitropyridin-2-amine | N/A | [1] |

Note: Yields are reported as described in the reference, which may be qualitative (e.g., "High" or "Good") rather than quantitative.

Reduction of the Nitro Group

The reduction of the nitro group in 3-nitropyridin-2-amines to a primary amine is a fundamental transformation that opens up a vast chemical space for further functionalization. The resulting 2,3-diaminopyridine is a key precursor for the synthesis of various fused heterocyclic systems, such as imidazopyridines, which are of significant interest in medicinal chemistry.

Table 2: Reduction of 2-Amino-3-nitropyridine

| Entry | Reducing Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| 1 | Fe / aq. acidified ethanol | Ethanol/Water/HCl | Steam bath, 1 hr | 2,3-Diaminopyridine | ~65-75 (of bromo-precursor) | [3] |

| 2 | Sn / HCl | Hydrochloric acid | N/A | 2,3-Diaminopyridine | N/A | [3] |

| 3 | SnCl₂ / HCl | Hydrochloric acid | N/A | 2,3-Diaminopyridine | N/A | [3] |

| 4 | H₂, Pd/C | N/A | N/A | 2,3-Diaminopyridine | N/A | [4] |

This protocol for a closely related substrate illustrates a common and effective method for the reduction of the nitro group in this class of compounds.

Materials:

-

2-Amino-5-bromo-3-nitropyridine (10.9 g, 0.05 mole)

-

Reduced iron powder (30 g)

-

95% Ethanol (40 ml)

-

Water (10 ml)

-

Concentrated Hydrochloric Acid (0.5 ml)

Procedure:

-

A 100-ml flask fitted with a reflux condenser is charged with 2-amino-5-bromo-3-nitropyridine, reduced iron, 95% ethanol, water, and concentrated hydrochloric acid.

-

The mixture is heated on a steam bath for 1 hour.

-

After the heating period, the iron is removed by filtration and washed three times with 10-ml portions of hot 95% ethanol.

-

The filtrate and washings are combined and evaporated to dryness.

-

The dark residue is recrystallized from 50 ml of water to yield the product.

Metal-Catalyzed Cross-Coupling Reactions

The electronic properties of the 3-nitropyridin-2-amine scaffold also influence its participation in metal-catalyzed cross-coupling reactions. While the nitro group is a deactivating group, its presence can be tolerated in certain cross-coupling reactions, or it can be used strategically and reduced in a later step. The amino group can act as a directing group in some transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While the direct use of 3-nitropyridin-2-amines in Suzuki coupling can be challenging due to the deactivating nitro group, related halonitropyridines are commonly used substrates. The nitro group can then be reduced post-coupling.

Table 3: Suzuki-Miyaura Coupling of Halopyridine Derivatives

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good | [5] |

| 2 | 3-Chloroindazole | Arylboronic acids | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/Water | 56-95 | [6] |

| 3 | 2-Benzyloxy-4-chloro-3-nitropyridine | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | N/A | [N/A] |

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, halonitropyridines are often used as precursors, with the nitro group serving to activate the ring towards the coupling reaction.

Table 4: Buchwald-Hartwig Amination of Aryl Halides

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | Aryl bromides | Various amines | Pd₂(dba)₃ / dppp | NaOtBu | Toluene | Low to Moderate | [7] |

| 2 | Aryl bromides | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | 27-82 | [7] |

| 3 | Aryl halides | Various amines | XantPhos Pd G3 | DBU | MeCN/PhMe | Good | [8] |

Conclusion

The nitro group in 3-nitropyridin-2-amines is a key functional handle that dictates the molecule's reactivity and provides a gateway to a diverse array of chemical transformations. Its strong electron-withdrawing nature facilitates nucleophilic aromatic substitution, while its facile reduction to an amino group allows for the construction of complex heterocyclic systems. Although its presence can be a challenge in certain metal-catalyzed cross-coupling reactions, strategic synthetic planning can leverage its electronic influence to achieve desired chemical outcomes. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in drug discovery and chemical synthesis, enabling the effective utilization of 3-nitropyridin-2-amines as versatile chemical building blocks.

References

- 1. mdpi.com [mdpi.com]

- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

N-isopropyl-3-nitropyridin-2-amine: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-isopropyl-3-nitropyridin-2-amine is a pivotal building block in modern organic and medicinal chemistry. As a substituted 2-amino-3-nitropyridine, its strategic functionalization allows for the construction of complex heterocyclic systems. The presence of a nitro group, an isopropylamino group, and the pyridine core provides three distinct points for chemical modification. The most prominent application of this intermediate lies in the reduction of its nitro group to form N²-isopropylpyridine-2,3-diamine, a key precursor for the synthesis of fused bicyclic heterocycles such as imidazo[4,5-b]pyridines, which are prevalent scaffolds in numerous pharmacologically active molecules. This guide details the synthesis, key reactions, and experimental protocols associated with this compound, establishing its role as a versatile synthon in drug discovery and development.

Physicochemical Properties

This compound is a stable organic compound under standard conditions. Its key properties are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 26820-67-7 |

| Appearance | Yellow Crystalline Solid (typical for similar compounds) |

| Synonyms | Isopropyl-(3-nitro-pyridin-2-yl)-amine, 2-isopropylamino-3-nitropyridine |

Synthesis of this compound

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves treating commercially available 2-chloro-3-nitropyridine with isopropylamine. The electron-withdrawing effect of the nitro group at the 3-position and the pyridine nitrogen activates the 2-position for nucleophilic attack.

Caption: Synthesis via Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous compounds, such as 5-bromo-N-isopropyl-3-nitropyridin-2-amine.[1]

-

Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (Et₃N) (1.5-2.0 eq) as an acid scavenger.

-

Addition of Nucleophile: Slowly add isopropylamine (1.0-1.1 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically overnight).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

| Parameter | Condition | Reference |

| Starting Material | 2-chloro-3-nitropyridine | [1] |

| Reagent | Isopropylamine (2-propanamine) | [1][2] |

| Base | Triethylamine | [1] |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | [1][2] |

| Temperature | 0°C to Room Temperature | [1][2] |

| Duration | 4 hours to overnight | [1][2] |

Utility as a Synthetic Building Block

The synthetic value of this compound stems from the reactivity of its nitro group. Reduction of the nitro functionality provides a vicinal diamine, which is a versatile precursor for constructing various fused heterocyclic systems.

Core Reaction: Reduction to N²-isopropylpyridine-2,3-diamine

The most crucial transformation is the reduction of the 3-nitro group to a 3-amino group, yielding N²-isopropylpyridine-2,3-diamine. This reaction is efficiently achieved using various reducing agents. A common and effective method involves the use of iron powder in an alcoholic solvent.[3]

Caption: Reduction of the nitro group to form the key diamine intermediate.

Common Reduction Conditions:

| Reagent System | Solvent | Temperature | Typical Yield | Reference |

| Fe powder | Methanol (MeOH) / Acetic Acid | 75°C | High | [3] |

| H₂, Pd/C | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Room Temperature | High | [4] |

| SnCl₂·2H₂O | Ethanol (EtOH) or HCl | Reflux | Good to High | [5] |

| Fe, HCl | Water / Ethanol | Reflux | 78% (for analogue) | [4] |

Experimental Protocol: Reduction with Iron[3]

-

Reaction Setup: Suspend this compound (1.0 eq, e.g., 2.0 g, 11.0 mmol) in methanol (e.g., 20 mL).

-

Addition of Reagent: Add iron powder (5.0 eq, e.g., 3.08 g, 55.0 mmol) to the suspension.

-

Reaction Conditions: Heat the resulting mixture to 75°C and stir for 12-14 hours.

-

Work-up: After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize any acid.

-

Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N²-isopropylpyridine-2,3-diamine, which can be used directly or purified further by chromatography.

Application in Heterocyclic Synthesis Workflow

The N²-isopropylpyridine-2,3-diamine intermediate is a cornerstone for building fused heterocyclic scaffolds, particularly imidazo[4,5-b]pyridines (azabenzimidazoles). These structures are of significant interest in drug development. The diamine can undergo cyclization with various electrophiles like aldehydes, carboxylic acids, or their derivatives.

Caption: Workflow for the synthesis of imidazo[4,5-b]pyridines.

Experimental Protocol: Synthesis of an Imidazo[4,5-b]pyridine Derivative

This is a general procedure based on the condensation of 2,3-diaminopyridines with aldehydes.[4]

-

Reaction Setup: Dissolve N²-isopropylpyridine-2,3-diamine (1.0 eq) and a substituted benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst: Add a catalytic amount of a mild acid, such as glacial acetic acid.

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by TLC. The initial condensation forms an imine intermediate, which is followed by cyclization and oxidative aromatization to form the final product. Sometimes an oxidant (e.g., air, nitrobenzene) is beneficial.

-

Work-up and Purification: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, concentrate the solvent and purify the residue using column chromatography or recrystallization to obtain the desired fused heterocycle.

Conclusion

This compound serves as a highly effective and versatile building block in organic synthesis. Its straightforward preparation via nucleophilic aromatic substitution and the subsequent, efficient reduction of its nitro group provide a reliable pathway to the key N²-isopropylpyridine-2,3-diamine intermediate. This diamine is readily converted into medicinally relevant fused heterocyclic systems, such as imidazo[4,5-b]pyridines. The methodologies and protocols outlined in this guide demonstrate the strategic importance of this compound for researchers engaged in the design and synthesis of novel bioactive compounds.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JP2023545741A - Production of benzimidazolone derivatives as novel diacylglyceride O-acyltransferase 2 inhibitors - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note and Protocol: Synthesis of N-isopropyl-3-nitropyridin-2-amine

Abstract

This document provides a detailed protocol for the synthesis of N-isopropyl-3-nitropyridin-2-amine, a key intermediate in pharmaceutical and materials science research. The synthesis involves a nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine and isopropylamine. This application note includes a comprehensive experimental procedure, data presentation, and a visual workflow to guide researchers in successfully carrying out this transformation.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The pyridine scaffold is a common motif in a wide range of biologically active compounds. The presence of the nitro group provides a handle for further functionalization, such as reduction to an amine, which can then be used to introduce a variety of substituents. The isopropylamino group can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. The synthesis described herein is a straightforward and efficient method for the preparation of this important intermediate. The reaction proceeds via a nucleophilic aromatic substitution, where the electron-withdrawing nitro group activates the pyridine ring towards attack by the amine.

Reaction Scheme

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. |

| 2-chloro-3-nitropyridine | ≥98% | Commercially Available | 5470-18-8 |

| Isopropylamine | ≥99% | Commercially Available | 75-31-0 |

| Triethylamine | ≥99% | Commercially Available | 121-44-8 |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | 75-09-2 |

| Saturated aq. NaHCO3 | Reagent | In-house preparation | N/A |

| Brine | Reagent | In-house preparation | N/A |

| Anhydrous MgSO4 | Reagent | Commercially Available | 7487-88-9 |

| Ethyl acetate | HPLC Grade | Commercially Available | 141-78-6 |

| Hexanes | HPLC Grade | Commercially Available | 110-54-3 |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Glass funnels and filter paper

-

Standard laboratory glassware

Experimental Protocol

5.1. Reaction Setup

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (1.0 g, 6.31 mmol).

-

Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM).

-

Add triethylamine (1.32 mL, 9.47 mmol, 1.5 equiv.) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

5.2. Reaction Execution

-

Slowly add isopropylamine (0.81 mL, 9.47 mmol, 1.5 equiv.) to the cooled solution dropwise over 5 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is complete when the starting material spot is no longer visible.

5.3. Work-up and Purification

-

Upon completion, dilute the reaction mixture with 20 mL of DCM.

-

Transfer the mixture to a separatory funnel and wash with 20 mL of saturated aqueous sodium bicarbonate (NaHCO3) solution.

-

Separate the organic layer and wash it with 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product